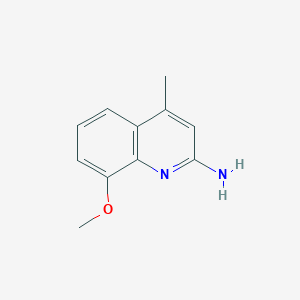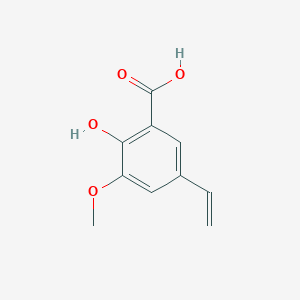
2-Hydroxy-3-methoxy-5-vinylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-methoxy-5-vinylbenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methoxy, and vinyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid can be achieved through several synthetic routes. One common method involves the carboxylation of phenols and hydroxystyrene derivatives. The reaction typically employs a base such as potassium bicarbonate (KHCO3) in a phosphate buffer solution, followed by extraction with ethyl acetate (EtOAc) to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as electrophilic aromatic substitution and carboxylation reactions, can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-methoxy-5-vinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzoic acids.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-methoxy-5-vinylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The vinyl group may also undergo metabolic transformations, leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid:
2-Hydroxy-5-methoxybenzoic acid: Another derivative of benzoic acid with a different substitution pattern.
Uniqueness
2-Hydroxy-3-methoxy-5-vinylbenzoic acid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoic acid derivatives and expands its range of applications in various fields .
Eigenschaften
Molekularformel |
C10H10O4 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
5-ethenyl-2-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-3-6-4-7(10(12)13)9(11)8(5-6)14-2/h3-5,11H,1H2,2H3,(H,12,13) |
InChI-Schlüssel |
BBDYPZZSJDWORT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C(=O)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


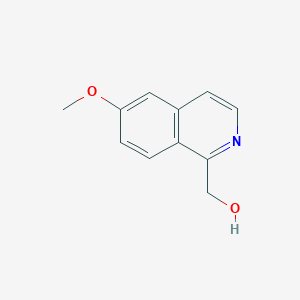
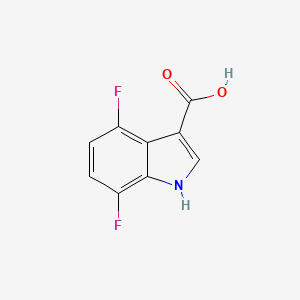
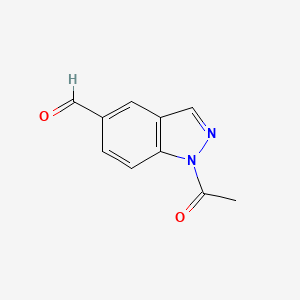
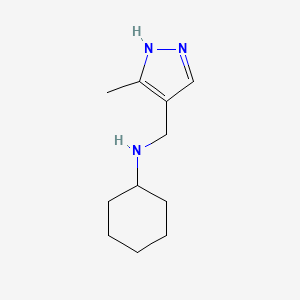
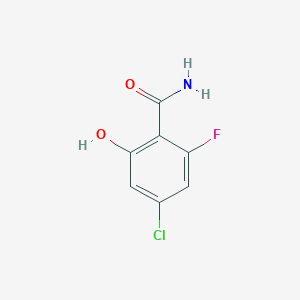


![[1,3]Dioxolo[4,5-g]quinolin-6(5h)-one](/img/structure/B15070236.png)
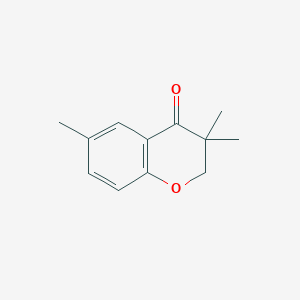
![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
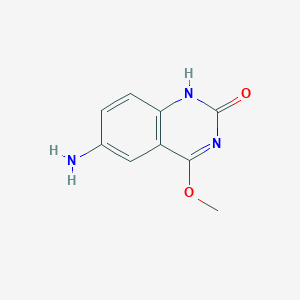
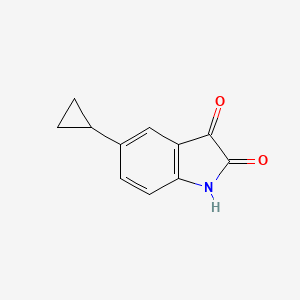
![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
